molecular formula C5H8O4S B178652 1,1-dioxothiolane-3-carboxylic acid CAS No. 4785-67-5

1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B178652
CAS No.: 4785-67-5
M. Wt: 164.18 g/mol
InChI Key: ASRQWTBGINUTIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrothiophene-3-carboxylic acid 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .

Industrial Production Methods

Industrial production of tetrahydrothiophene-3-carboxylic acid 1,1-dioxide may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization and recrystallization steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

1,1-Dioxothiolane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiol compounds with carboxylic acids under specific conditions that promote the formation of the dioxothiolane ring structure. This compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of dioxothiolane compounds possess significant antibacterial and antifungal activities. For instance, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on thiol proteases, such as cathepsins and calcium-dependent neutral proteases (CANP) . These enzymes play crucial roles in various physiological processes, including protein degradation and immune response.
  • Metabolic Effects : Some derivatives have been evaluated for their potential to modulate metabolic pathways. For example, similar structures have shown promise as PPARα agonists, which could be beneficial in managing metabolic disorders like type 2 diabetes .

Study 1: Antibacterial Activity

A study investigating the antibacterial properties of various dioxothiolane derivatives found that specific structural modifications significantly enhanced their activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess effectiveness:

CompoundMIC (µg/mL)Target Bacteria
Compound A625S. aureus
Compound B1250E. faecalis
Compound C500P. aeruginosa

These findings suggest that structural features such as substituents on the dioxothiolane ring can influence biological activity .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of this compound derivatives. The study revealed that certain compounds exhibited high specificity towards thiol proteases:

CompoundIC50 (µM)Enzyme Target
Compound D0.23URAT1
Compound E7.18Control (lesinurad)

This highlights the potential for these compounds in therapeutic applications targeting protease-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Disruption of Cell Membranes : Antibacterial compounds often disrupt bacterial cell membranes, leading to cell death.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like proteases, these compounds can effectively inhibit their function, which is crucial in various pathological processes.

Properties

IUPAC Name

1,1-dioxothiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRQWTBGINUTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330235
Record name tetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-67-5
Record name tetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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